molecular formula C19H28O3 B15158186 Ethyl 3-(4-methoxyphenyl)dec-2-enoate CAS No. 654640-31-0

Ethyl 3-(4-methoxyphenyl)dec-2-enoate

Cat. No.: B15158186
CAS No.: 654640-31-0
M. Wt: 304.4 g/mol
InChI Key: VODSTSOQBZQOHV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)dec-2-enoate is an α,β-unsaturated ester featuring a 4-methoxyphenyl substituent at the β-position and a dec-2-enoate chain.

Properties

CAS No.

654640-31-0

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)dec-2-enoate

InChI

InChI=1S/C19H28O3/c1-4-6-7-8-9-10-17(15-19(20)22-5-2)16-11-13-18(21-3)14-12-16/h11-15H,4-10H2,1-3H3

InChI Key

VODSTSOQBZQOHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=CC(=O)OCC)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methoxyphenyl)dec-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)dec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)dec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)dec-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)dec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of α,β-unsaturated esters are highly sensitive to substituent variations. Below is a comparative analysis of Ethyl 3-(4-methoxyphenyl)dec-2-enoate and key analogs:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Yield Reference
This compound C₁₉H₂₆O₃ Dec-2-enoate chain, 4-methoxyphenyl Not reported in evidence N/A
Ethyl p-methoxycinnamate C₁₂H₁₄O₃ Propenoate chain, 4-methoxyphenyl Analgesic, anti-inflammatory N/A
(S)-1-(4-Methoxyphenyl)ethyl (E)-dec-2-enoate C₁₉H₂₆O₃ Dec-2-enoate chain, ethyl-anisole Not reported 63%
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ Cyano group at C2, propenoate chain Not reported N/A
Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate C₁₃H₁₄O₄ Ketone at C4, propenoate chain Not reported N/A

Key Findings

Ketone-containing analogs (e.g., Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate) may exhibit reduced stability due to oxidative susceptibility .

No cytotoxic data exist for this compound in the provided evidence, suggesting a need for targeted assays.

Biological Activity

Ethyl 3-(4-methoxyphenyl)dec-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of esters and features a methoxyphenyl group, which is often associated with various biological effects. Research indicates that it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C17_{17}H26_{26}O3_{3}
  • Molecular Weight : 282.39 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

The mechanism by which this compound exerts its anti-inflammatory effects involves the modulation of signaling pathways associated with inflammation. It appears to act on the NF-kB pathway, leading to reduced expression of inflammatory mediators.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at MIC values comparable to standard antibiotics.
  • Inflammation Model in Rats :
    In a carrageenan-induced paw edema model, the compound demonstrated a dose-dependent reduction in inflammation, suggesting its potential application in treating inflammatory conditions.

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
  • Structural Modifications : Investigating derivatives of this compound to enhance potency and selectivity against specific pathogens or inflammatory pathways.

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